molecular formula C6H5N5O B13119521 6-Oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyrazine-3-carbonitrile CAS No. 1896941-99-3

6-Oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyrazine-3-carbonitrile

Cat. No.: B13119521
CAS No.: 1896941-99-3
M. Wt: 163.14 g/mol
InChI Key: MAWNNOSRMALZQL-UHFFFAOYSA-N
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Description

6-Oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyrazine-3-carbonitrile is a heterocyclic compound that belongs to the family of pyrazolopyrazines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound features a pyrazolo[3,4-b]pyrazine core with a carbonitrile group at the 3-position and an oxo group at the 6-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyrazine-3-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-amino-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyrazine with a suitable nitrile source in the presence of a catalyst. The reaction is usually carried out in a solvent such as ethanol or acetonitrile at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The process typically includes steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product in its pure form.

Chemical Reactions Analysis

Types of Reactions

6-Oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyrazine-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group or other reduced forms.

    Substitution: The carbonitrile group can participate in nucleophilic substitution reactions to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

6-Oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyrazine-3-carbonitrile has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyrazine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    1H-Pyrazolo[3,4-b]pyridines: These compounds share a similar core structure but differ in the substituents and functional groups attached.

    Pyrazolo[3,4-c]pyridines: Another class of related compounds with variations in the ring fusion and substituents.

Uniqueness

6-Oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyrazine-3-carbonitrile is unique due to its specific substitution pattern and the presence of both an oxo and a carbonitrile group. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

CAS No.

1896941-99-3

Molecular Formula

C6H5N5O

Molecular Weight

163.14 g/mol

IUPAC Name

6-oxo-2,4,5,7-tetrahydropyrazolo[3,4-b]pyrazine-3-carbonitrile

InChI

InChI=1S/C6H5N5O/c7-1-3-5-6(11-10-3)9-4(12)2-8-5/h8H,2H2,(H2,9,10,11,12)

InChI Key

MAWNNOSRMALZQL-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)NC2=NNC(=C2N1)C#N

Origin of Product

United States

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